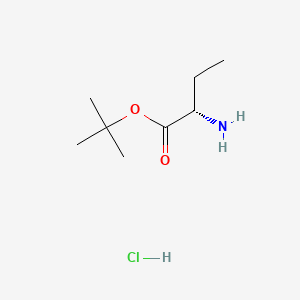

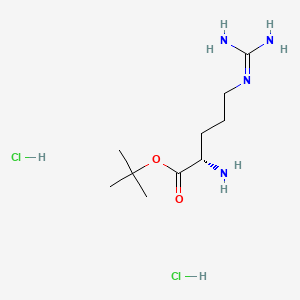

H-Arg-OtBu 2HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

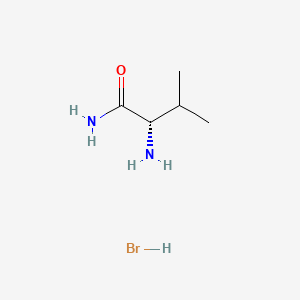

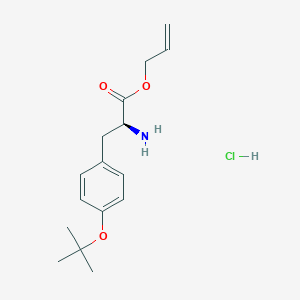

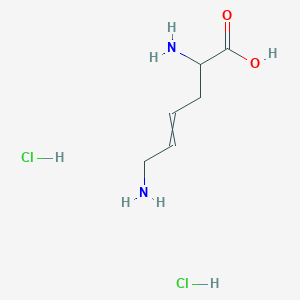

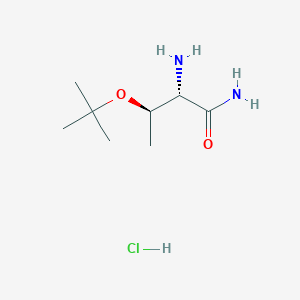

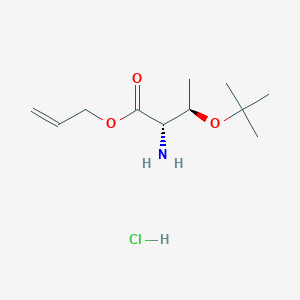

H-Arg-OtBu 2HCl is a useful research compound. Its molecular formula is C10H22N4O2*2HCl and its molecular weight is 230,31*72,92 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Aromatic C–H bond cleavage using a Cu(I) ate-complex was studied, identifying the structures and reactivity of copper-containing active intermediates in the sp2 C–H bond cleavage reaction of electron-deficient aromatics. This involved an ate-complex [Cu(OtBu)2]Na cleaving the C–H bond of benzothiazole (Zhang et al., 2016).

The crystal structure of the major histocompatibility complex class I H-2Kb molecule containing a single viral peptide was examined, providing insights into peptide binding and T-cell receptor recognition. This involved a fragment of the vesicular stomatitis virus (VSV) nuclear capsid protein, containing an Arg-Gly-Tyr-Val-Tyr-Gln-Gly-Leu sequence (Zhang et al., 1992).

Synthesis and characterization of [(diene)Rh[mu-OSi(OtBu)3]]2, a precursor to silica-bound rhodium, were conducted, revealing a dimeric structure with bridging tris(tert-butoxy)siloxy ligands (Jarupatrakorn & Tilley, 2004).

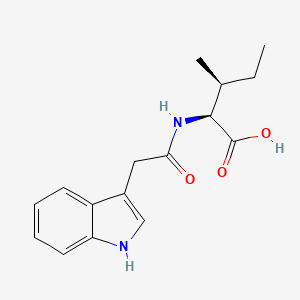

The synthesis and evaluation of cyclic peptides containing a δ-sugar amino acid were explored. Tripeptide tert-butyl esters like H-Tyr-Arg(Mtr)-Tyr-OtBu were used to create sugar amino acid/amino acid hybrids, subsequently transformed into macrocycles (Billing & Nilsson, 2005).

Access to metastable [GeH2]n materials via a "bottom-up" approach was studied using [Ge(OtBu)2] as a starting material, which underwent OtBu/H exchange to give [GeH2]n materials (Sinclair et al., 2021).

The creation of a free germyl cation with aryl ligands was researched. The reaction of Ar(3)GeBr with the silver salt of a weakly coordinating anion led to the free germyl cation Ar(3)Ge(+) (Schenk, Drost & Schnepf, 2009).

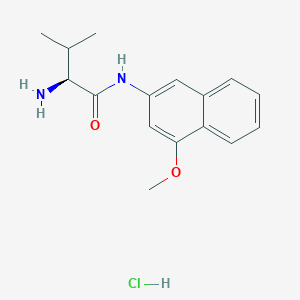

Microwave-assisted solid-phase synthesis of cyclic RGD peptides was described, with a focus on accelerating reactions involving components like H-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH (Yamada et al., 2012).

Hg(OTf)2-catalyzed arylene cyclization was achieved with high efficiency, revealing insights into the reaction mechanism and the formation of a cationic species (Namba et al., 2008).

Mécanisme D'action

Target of Action

H-Arg-OtBu 2HCl, also known as H-Arg-OtBu dihydrochloride, is a membrane-targeting antimicrobial . Its primary targets are the negatively charged bacterial membranes . These membranes play a crucial role in maintaining the structural integrity of the bacteria and regulating the transport of substances in and out of the bacterial cell.

Mode of Action

This compound interacts with its targets through a combination of electrostatic and hydrophobic interactions . The compound’s positive charge allows it to bind to the negatively charged bacterial membranes. This interaction disrupts the membrane’s structure, leading to increased permeability and eventual cell death .

Biochemical Pathways

It is known that the compound’s action on the bacterial membrane can disrupt essential processes such as nutrient uptake, waste removal, and energy production, leading to bacterial cell death .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By disrupting the bacterial membrane, the compound causes increased permeability, leading to leakage of cellular contents and eventual cell death .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFOKKSRMYGTQT-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735326 |

Source

|

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87459-72-1 |

Source

|

| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.